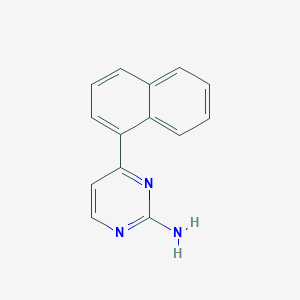
4-(萘-1-基)嘧啶-2-胺
描述
4-(Naphthalen-1-yl)pyrimidin-2-amine, also known as NAP-2, is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, a carbon atom, and two aromatic rings. It is a versatile building block for the synthesis of a variety of biologically active molecules, and has been widely studied for its pharmaceutical, agrochemical, and industrial applications. NAP-2 is known to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial activities. In addition, it has been found to possess significant antioxidant, antiviral, and antifungal activities.
科学研究应用
1. 有机-水混合溶剂中的嘧啶衍生物
嘧啶衍生物,包括 4-(萘-1-氧基)-N-(对甲苯基)嘧啶-2-胺,已合成并在甲醇/DMF - 水溶剂体系中研究了它们的解离常数。这项研究提供了对这些化合物的焓、吉布斯自由能和熵等热力学参数的深入了解 (Bhesaniya 和 Baluja,2014).
2. 胆碱酯酶和淀粉样蛋白-β 聚集的抑制
合成了一类 2,4-二取代嘧啶,包括 4-(萘-1-基)嘧啶-2-胺的衍生物,并将其作为胆碱酯酶和淀粉样蛋白-β 聚集的双重抑制剂进行评估,靶向阿尔茨海默病中的多种病理途径 (Mohamed 等,2011).
3. CDK2 抑制剂和抗增殖活性
对萘基取代的吡啶、吡唑并吡啶和呋喃并吡啶衍生物的研究包括评估其作为 CDK2 酶抑制剂和对各种人类癌细胞系的细胞毒性。这项研究突出了这些化合物在癌症治疗中的潜力 (Abdel-Rahman 等,2021).
4. 抗菌活性和 DFT 研究
对 2-(嘧啶-2-基氨基)萘-1,4-二酮及其金属配合物的一项研究揭示了其抗菌特性和与药物靶标的显着结合亲和力,表明其潜在的药物应用 (Chioma 等,2018).
5. 与 N,N-双亲核试剂的反应
4,6-二甲基嘧啶-2-基和芳基氰酰胺,包括具有萘衍生物的那些,与各种 N,N-双亲核试剂反应,形成不同的杂环化合物。这项研究有助于合成有机化学 (Shestakov 等,2006).
6. 过渡金属离子的化学传感器
萘醌衍生物,包括 2-((吡啶-2-基)甲基氨基)萘-1,4-二酮,已被合成并表征为过渡金属离子的化学传感器。它们对 Cu2+ 离子的选择性配位突出了在化学传感和金属离子检测中的潜在应用 (Gosavi-Mirkute 等,2017).
作用机制
Target of Action
The primary target of 4-(Naphthalen-1-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
It is known that the compound interacts with its target, plk4, and inhibits its activity . This inhibition disrupts the process of centriole duplication, which can lead to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The inhibition of PLK4 by 4-(Naphthalen-1-yl)pyrimidin-2-amine affects the centriole duplication pathway . This pathway is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Result of Action
The result of the action of 4-(Naphthalen-1-yl)pyrimidin-2-amine is the inhibition of PLK4, leading to disruption of centriole duplication . This can cause cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth .
生化分析
Biochemical Properties
4-(Naphthalen-1-yl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 4-(Naphthalen-1-yl)pyrimidin-2-amine can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 4-(Naphthalen-1-yl)pyrimidin-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, 4-(Naphthalen-1-yl)pyrimidin-2-amine can impact cell growth and survival .
Molecular Mechanism
At the molecular level, 4-(Naphthalen-1-yl)pyrimidin-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This binding can occur through hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. Additionally, 4-(Naphthalen-1-yl)pyrimidin-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Naphthalen-1-yl)pyrimidin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Naphthalen-1-yl)pyrimidin-2-amine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(Naphthalen-1-yl)pyrimidin-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 4-(Naphthalen-1-yl)pyrimidin-2-amine have been associated with toxic effects, such as liver and kidney damage . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
4-(Naphthalen-1-yl)pyrimidin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleotides, leading to changes in nucleotide levels within the cell .
Transport and Distribution
The transport and distribution of 4-(Naphthalen-1-yl)pyrimidin-2-amine within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 4-(Naphthalen-1-yl)pyrimidin-2-amine can influence its activity and function .
Subcellular Localization
The subcellular localization of 4-(Naphthalen-1-yl)pyrimidin-2-amine is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can affect various signaling pathways and metabolic processes .
属性
IUPAC Name |
4-naphthalen-1-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-14-16-9-8-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDXAKCWBPZHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


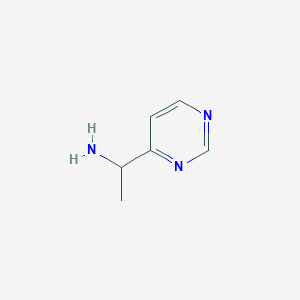
![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)
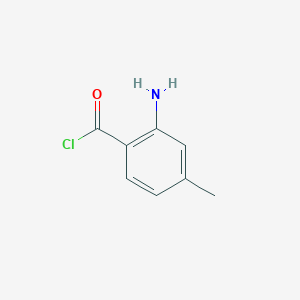
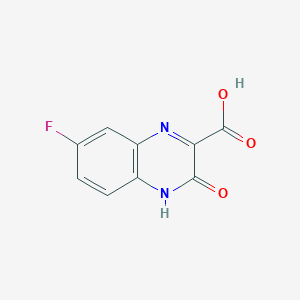
![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)

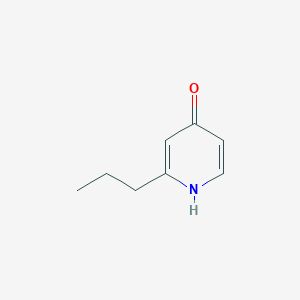
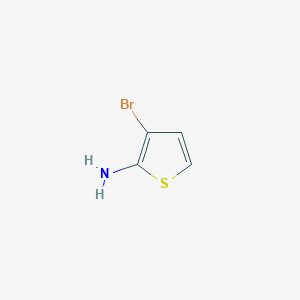




![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)